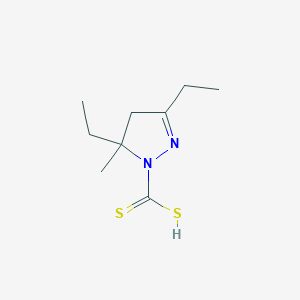
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes diethyl and methyl groups, as well as a carbodithioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
科学的研究の応用
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with specific functional properties.
作用機序
The mechanism of action of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3,5-Diethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Dimethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-thiol
Uniqueness
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
特性
分子式 |
C9H16N2S2 |
|---|---|
分子量 |
216.4 g/mol |
IUPAC名 |
3,5-diethyl-5-methyl-4H-pyrazole-1-carbodithioic acid |
InChI |
InChI=1S/C9H16N2S2/c1-4-7-6-9(3,5-2)11(10-7)8(12)13/h4-6H2,1-3H3,(H,12,13) |
InChIキー |
BRUZNJGLXARMCO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(C1)(C)CC)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


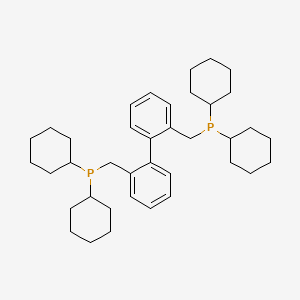
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)

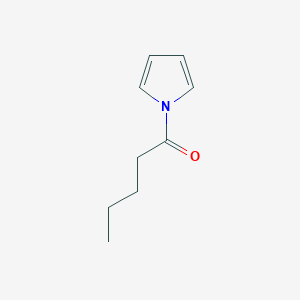
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
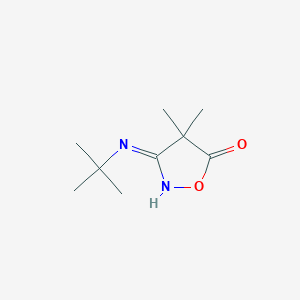

![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)
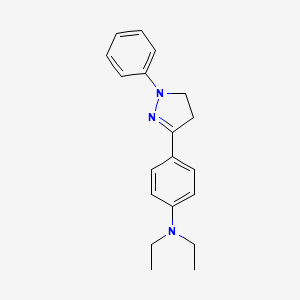
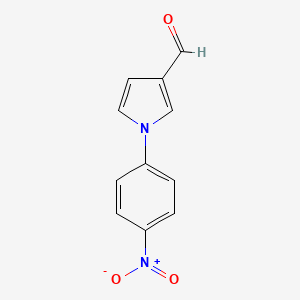
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
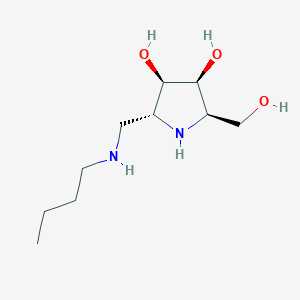
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
